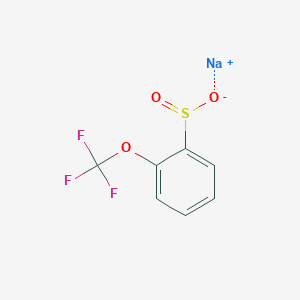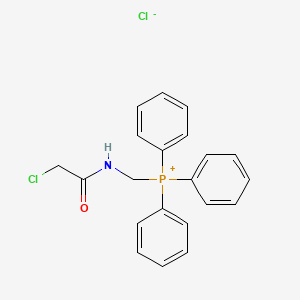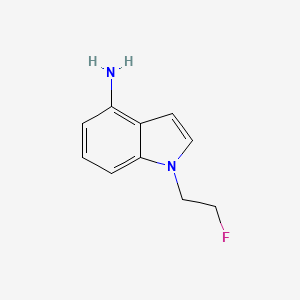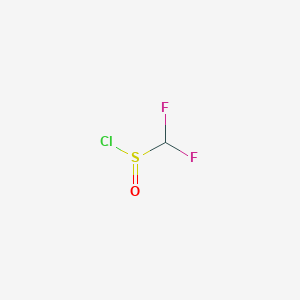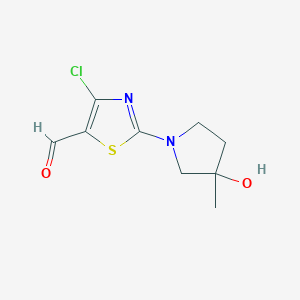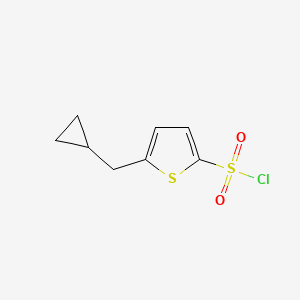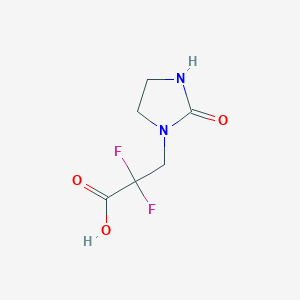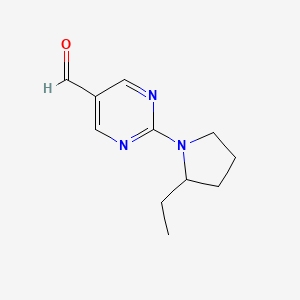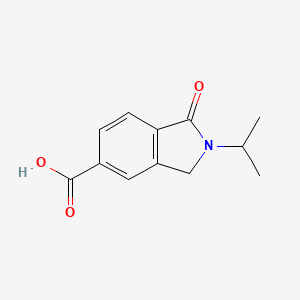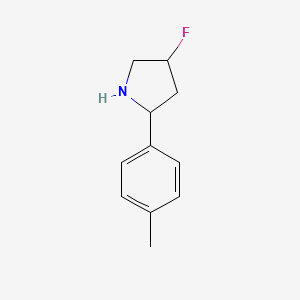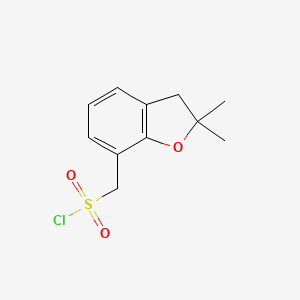
1-(3-Chlorobutyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobutyl)pyrrolidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is a colorless liquid at room temperature and is known for its characteristic odor. It is soluble in many organic solvents, including ethanol, ether, and petroleum ether.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)pyrrolidine can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chlorobutanol: This method involves the reaction of pyrrolidine with 3-chlorobutanol under acidic conditions to form this compound.
Reaction of Pyrrolidine with 3-Chlorobutyl Chloride: Another method involves the reaction of pyrrolidine with 3-chlorobutyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of pyrrolidine with 3-chlorobutyl chloride in a reactor, followed by purification through distillation to obtain the desired product.
化学反应分析
1-(3-Chlorobutyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidine N-oxides.
Reduction: Pyrrolidine derivatives.
科学研究应用
1-(3-Chlorobutyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives.
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Chlorobutyl)pyrrolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it.
相似化合物的比较
1-(3-Chlorobutyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the chlorobutyl group.
1-(3-Chloropropyl)pyrrolidine: A similar compound with a shorter carbon chain.
1-(3-Chlorobutyl)piperidine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the chlorobutyl group allows for specific interactions and reactions that are not possible with the parent pyrrolidine or other similar compounds.
属性
分子式 |
C8H16ClN |
|---|---|
分子量 |
161.67 g/mol |
IUPAC 名称 |
1-(3-chlorobutyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |
InChI 键 |
RGLXFTAHDBVAPD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1CCCC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




